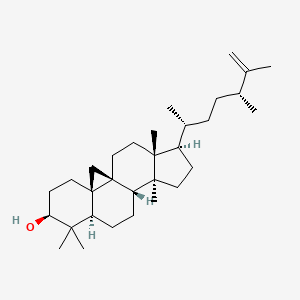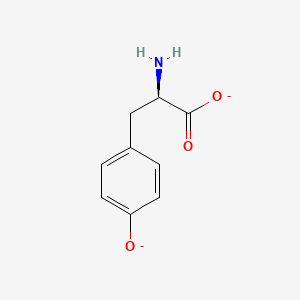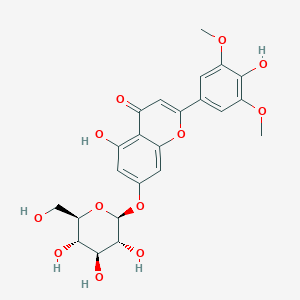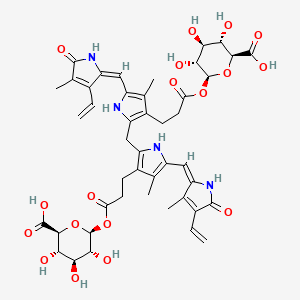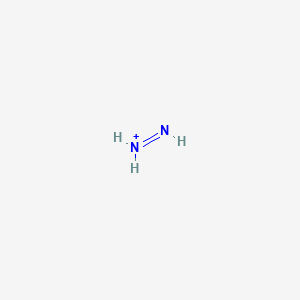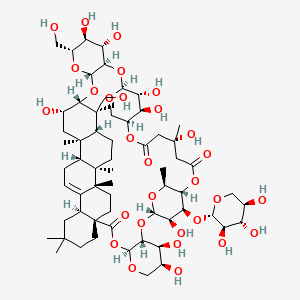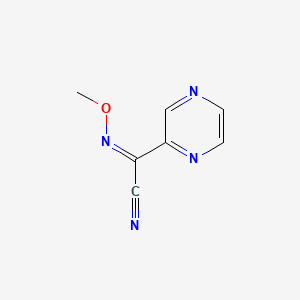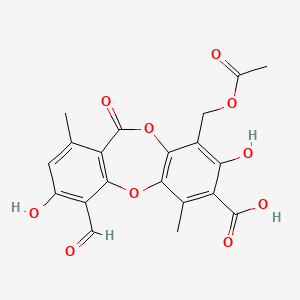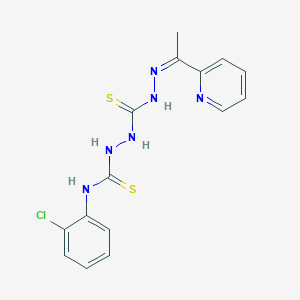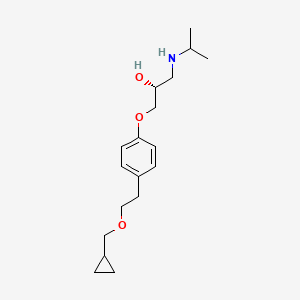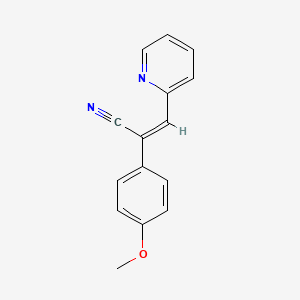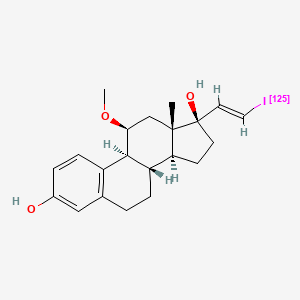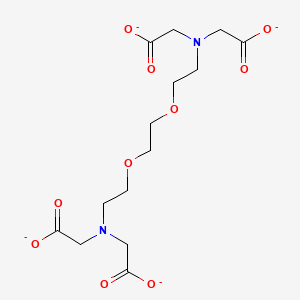
Ethylene glycol bis(2-aminoethyl)tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylene glycol bis(2-aminoethyl)tetraacetate is a tetracarboxylic acid anion. It derives from an ethylene glycol.
Aplicaciones Científicas De Investigación
Alternative Polymers to PEGylation
Poly(ethylene glycol) (PEG) is a standard in bioconjugation and nanomedicine for enhancing drug efficacy and prolonging blood circulation time. However, the immunogenicity of PEG, leading to the formation of anti-PEG antibodies, has driven the search for alternative polymers. Ethylene glycol bis(2-aminoethyl)tetraacetate could be considered in the context of developing such alternatives, as the challenges with PEG highlight the need for novel polymers with reduced immunogenicity and improved biocompatibility for drug delivery and bioconjugation applications (Thai Thanh Hoang Thi et al., 2020).
Toxicological Profile of Ethylene Glycols
A comprehensive review of the toxicological profiles of ethylene glycols, including ethylene glycol bis(2-aminoethyl)tetraacetate, if applicable, provides insights into their hazards, exposure risks, and mechanisms of action. Understanding the toxicological differences and similarities among various ethylene glycols is crucial for assessing their safety in scientific applications (J. Fowles et al., 2017).
Heat Transfer Applications
Ethylene glycol-based nanofluids, including those modified with ethylene glycol derivatives like ethylene glycol bis(2-aminoethyl)tetraacetate, exhibit enhanced thermal conductivity and convective heat transfer characteristics. These properties are essential for their performance in thermal management, energy applications, and potentially in scientific research settings where precise temperature control is required (S. Murshed & C. A. N. Castro, 2016).
Biomedical Material Development
Research focusing on polymers composed of ethylene glycol units, such as ethylene glycol bis(2-aminoethyl)tetraacetate, highlights their potential in biomedical material development. These polymers can be used to create various nanostructures, offering promising applications in drug delivery systems, tissue engineering, and other biomedical fields (Hiroharu Ajiro et al., 2016).
Propiedades
Nombre del producto |
Ethylene glycol bis(2-aminoethyl)tetraacetate |
|---|---|
Fórmula molecular |
C14H20N2O10-4 |
Peso molecular |
376.32 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[bis(carboxylatomethyl)amino]ethoxy]ethoxy]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C14H24N2O10/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/p-4 |
Clave InChI |
DEFVIWRASFVYLL-UHFFFAOYSA-J |
SMILES canónico |
C(COCCOCCN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




